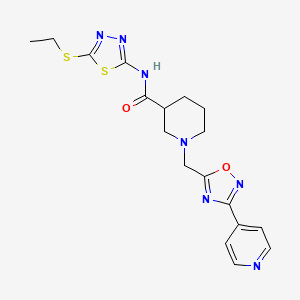
(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone” is a chemical compound with a molecular formula of C21H22N2O3S. It belongs to the class of benzothiadiazine-1,1-dioxide compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a novel scaffold with various pharmacological activities . The compound has an average mass of 375.440 Da and a monoisotopic mass of 375.092926 Da .Physical And Chemical Properties Analysis
The compound has a molecular weight of 382.48. More detailed physical and chemical properties are not available in the current data.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of various chemical compounds related to (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone involves complex reactions and intermediates. For example, Meng‐Yang Chang et al. (2006) reported on the CAN-mediated rearrangement of 4-benzhydrylidenepiperidines to synthesize meperidine analogs, showcasing a method to create compounds with potentially similar structures or functionalities (Chang et al., 2006). Additionally, compounds with benzothiazinone moieties are synthesized via reactions with diaminoglyoxime, revealing the versatility of these structures in chemical synthesis (Khanmiri et al., 2014).
Crystal Structure and DFT Studies
Detailed analysis of compounds structurally similar to (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone includes crystal structure and density functional theory (DFT) studies. P.-Y. Huang et al. (2021) explored the crystal structure and performed DFT studies on boric acid ester intermediates with benzene rings, providing insight into the molecular structures and electronic properties of related compounds (Huang et al., 2021).
Neuroprotective and Antioxidant Properties
Exploration into the biological applications reveals the potential neuroprotective and antioxidant properties of related compounds. M. Largeron et al. (2001) investigated the neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants, highlighting the potential therapeutic applications of these compounds in preventing damage from hypoxia in astrocytes (Largeron et al., 2001). Additionally, Yasin Çetinkaya et al. (2012) synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, demonstrating significant antioxidant activities, which could imply similar potential for compounds with benzothiazinone moieties (Çetinkaya et al., 2012).
Antimicrobial and Analgesic Activities
Compounds with structural similarities also exhibit antimicrobial and analgesic activities. N. Jayanna et al. (2013) highlighted the synthesis of 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, demonstrating pronounced antimicrobial and analgesic activities (Jayanna et al., 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-16-11-13-22(14-12-16)21(24)20-15-23(17-7-3-2-4-8-17)18-9-5-6-10-19(18)27(20,25)26/h2-10,15-16H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQXRTIODYFICQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylpiperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine hydrochloride](/img/structure/B2699295.png)



![2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2699302.png)

![6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2699305.png)
![2-[[1-(3-Methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2699306.png)
![N-(2,4-dimethylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2699307.png)

